CU-T12-9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CU-T12-9 es una pequeña molécula sintética que actúa como agonista del receptor similar al peaje 2 (TLR2). Se une específicamente y activa el heterodímero TLR2-TLR1, que es esencial para la señalización aguas abajo en la respuesta inmunitaria . Este compuesto se ha derivado de la detección y optimización de una biblioteca de compuestos que activan TLR2 .

Métodos De Preparación

CU-T12-9 se sintetiza a través de una serie de reacciones químicas que involucran la formación del agonista TLR2-TLR1. La preparación implica la resuspensión de this compound en dimetilsulfóxido (DMSO) y la mezcla bien mediante vortex . El compuesto se almacena luego a -20 °C para mantener su estabilidad. Los métodos de producción industrial implican la detección y optimización de alto rendimiento de bibliotecas de compuestos sintéticos para identificar y mejorar la actividad agonista de la molécula .

Análisis De Reacciones Químicas

CU-T12-9 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios productos de oxidación.

Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

CU-T12-9 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la activación de los receptores similares al peaje y sus vías de señalización.

Biología: Se emplea en ensayos celulares para investigar el papel de los heterodímeros TLR2-TLR1 en las respuestas inmunitarias.

Medicina: Posible uso como estimulante inmunitario en el desarrollo de vacunas y como agente terapéutico para enfermedades inflamatorias e infecciosas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores similares al peaje

Mecanismo De Acción

CU-T12-9 ejerce sus efectos mediante la unión selectiva al heterodímero TLR2-TLR1. Esta unión activa la vía de señalización dependiente de NF-κB, lo que lleva a la expresión de citoquinas proinflamatorias como el factor de necrosis tumoral-alfa (TNF-α), la interleucina-10 (IL-10) y la óxido nítrico sintasa inducible (iNOS) . Se sugiere que el sitio de unión de this compound está en la interfaz del heterodímero, lo que respalda su afinidad selectiva para TLR2-TLR1 .

Comparación Con Compuestos Similares

CU-T12-9 es único en su activación selectiva del heterodímero TLR2-TLR1, incluso a altas concentraciones, con una mínima citotoxicidad . Los compuestos similares incluyen:

Pam3CSK4: Un lipopéptido triacilado sintético que activa TLR2-TLR1.

FSL-1: Un lipopéptido diacilado sintético que activa TLR2-TLR6.

Imiquimod: Un agonista de TLR7 utilizado en el tratamiento de ciertas afecciones cutáneas.

This compound destaca por su alta especificidad y mínima citotoxicidad, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

CU-T12-9 is a synthetic small-molecule agonist specifically designed to activate the Toll-like receptor 2 (TLR2) in conjunction with TLR1. This compound has garnered attention for its potential applications in immunotherapy and its role in modulating immune responses. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

This compound selectively binds to the TLR1-TLR2 heterodimer, which is critical for initiating downstream signaling pathways associated with immune responses. Upon binding, this compound activates the nuclear factor kappa B (NF-κB) signaling pathway, leading to the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS) .

Key Features:

- Specificity : this compound exclusively activates the TLR1-TLR2 heterodimer, with no significant activity on TLR2-TLR6 or other TLRs .

- Cytotoxicity : It exhibits minimal cytotoxic effects even at high concentrations, making it a promising candidate for therapeutic applications .

- Binding Characteristics : The compound demonstrates competitive binding to the TLR1/2 complex with an IC50 of approximately 54.4 nM .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| EC50 for TLR1/2 Activation | 52.9 nM |

| IC50 for Competitive Binding | 54.4 nM |

| Induced Cytokines | TNF-α, IL-10, iNOS |

| Working Concentration Range | 10 nM - 10 µM |

| Molecular Formula | C17H13F3N4O2 |

| Molecular Weight | 362.31 g/mol |

| Purity | ≥95% |

Study 1: Activation of Immune Responses

In a study utilizing HEK293-derived reporter cell lines, this compound was shown to activate SEAP signaling specifically in cells overexpressing TLR2. This activation was inhibited by anti-hTLR1 and anti-hTLR2 antibodies but not by anti-hTLR6 antibodies, confirming its specificity for the TLR1/2 pathway .

Study 2: Cytokine Production

An enzyme-linked immunosorbent assay (ELISA) demonstrated that this compound could effectively stimulate TNF-α production in RAW 264.7 macrophage cells with an EC50 of approximately 60.46 nM. This finding is consistent with its role in activating NF-κB signaling .

Study 3: Effects on Glioma Cells

Recent research indicated that this compound not only activates NF-κB but also influences apoptosis in glioma cells. Treatment with this compound resulted in decreased levels of inflammatory cytokines IL-1β and IL-6 while promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic factors .

Propiedades

IUPAC Name |

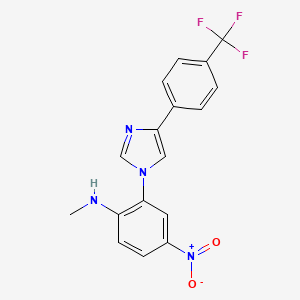

N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITXVDAFEYLWQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.